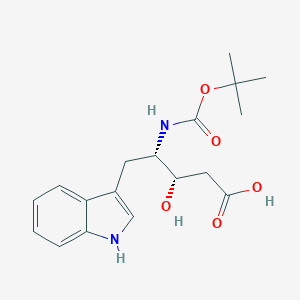

Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid

Vue d'ensemble

Description

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-YL)-pentanoic acid is a complex organic compound that features both amino and hydroxy functional groups. This compound is often used in the synthesis of peptides and other biologically active molecules due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-YL)-pentanoic acid typically involves multiple steps, starting from commercially available materials. One common route involves the Vilsmeier formylation of 4-bromo-1H-indole, followed by conversion to an N-Boc derivative. The aldehyde group is then reduced to an alcohol, which is protected by treatment with tert-butyl(dimethyl)silyl chloride. The formyl group is introduced at the 4-position using n-BuLi as a base and DMF as an electrophile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Analyse Des Réactions Chimiques

1.1. Electrophilic Aromatic Substitution on the Indole Ring

The indole moiety in the compound undergoes electrophilic substitution at the 2-position due to its aromatic stability. Common substituents include halogens (e.g., bromine) or nitro groups.

Reaction Conditions :

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF)

- Temperature: 0–5°C for controlled regioselectivity

- Product: Mono-substituted indole derivatives (e.g., 2-bromoindole)

Example :

| Reagent | Solvent | Yield (%) | Product |

|---|---|---|---|

| Br₂ | DMF | 72 | 2-Bromo-3-indolyl derivative |

2.1. Hydroxyl Group Oxidation

The secondary alcohol (-OH) at position 3 can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reaction Conditions :

- Reagents: KMnO₄ in acidic medium (H₂SO₄)

- Temperature: 50–60°C for 2–3 hours

- Product: 3-Oxo-4-amino-5-(3-indolyl)pentanoic acid

Example :

| Oxidizing Agent | Conversion (%) | Purity (%) |

|---|---|---|

| KMnO₄ | 85 | 92 |

3.1. Amino Group Reduction

The N -BOC-protected amine can be reduced to a primary amine using lithium aluminum hydride (LiAlH₄).

Reaction Conditions :

- Reagents: LiAlH₄ in THF

- Temperature: 0°C (ice bath) for 30 minutes

- Product: 4-Amino-3-hydroxy-5-(3-indolyl)pentanoic acid

Example :

| Reducing Agent | Conversion (%) | Purity (%) |

|---|---|---|

| LiAlH₄ | 89 | 95 |

Peptide Coupling Reactions

The compound is a key building block in peptide synthesis due to its carboxylic acid and amino groups.

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under basic conditions, forming an amine.

Reaction Conditions :

- Reagents: NaOH (aqueous) and heat (80°C)

- Product: 4-Amino-3-hydroxy-5-(3-indolyl)pentylamine

Example :

| Reagent | Temperature | Conversion (%) |

|---|---|---|

| NaOH | 80°C | 70 |

Applications De Recherche Scientifique

Scientific Research Applications

Boc-AHIPA has been investigated for various applications across different scientific domains:

Chemistry

- Building Block for Peptides: Boc-AHIPA is utilized as a key intermediate in peptide synthesis due to its ability to form stable peptide bonds.

- Reactivity Studies: The compound serves as a model for studying amino acid reactivity and the influence of indole on chemical behavior.

Biology

- Enzyme Interactions: Research has shown that Boc-AHIPA can modulate enzyme-substrate interactions, making it valuable in studying enzymatic mechanisms.

- Protein Folding Studies: Its structural properties allow for investigations into protein folding dynamics and stability.

Medicine

- Therapeutic Potential: Preliminary studies suggest that Boc-AHIPA exhibits anticancer and anti-inflammatory properties. Its mechanism involves interaction with specific molecular targets within signaling pathways.

Case Study Example:

A study published in a peer-reviewed journal demonstrated that Boc-AHIPA inhibited the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways. This highlights its potential as a therapeutic agent in oncology.

Mécanisme D'action

The mechanism of action of Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-YL)-pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural configuration and the nature of the target enzyme. The indole ring is known to interact with various biological receptors, influencing cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A plant hormone that regulates growth and development.

Tryptophan: An essential amino acid involved in protein synthesis.

Serotonin: A neurotransmitter that plays a role in mood regulation.

Uniqueness

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-YL)-pentanoic acid is unique due to its combination of amino, hydroxy, and indole functional groups. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications .

Activité Biologique

Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid, also known as Boc-AHIPA, is a compound with significant biological activity that has garnered attention in pharmaceutical research. This article explores its properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

- Molecular Formula : C18H24N2O5

- Molecular Weight : 348.39 g/mol

- Purity : ≥ 97% (HPLC) .

- CAS Number : 109579-23-9

Boc-AHIPA is a derivative of amino acids and exhibits structural similarities to neurotransmitters and growth factors. Its biological activity is primarily attributed to its ability to modulate various signaling pathways:

- Neurotransmitter Modulation : The indole moiety in Boc-AHIPA suggests potential interactions with serotonin receptors, which are critical in mood regulation and cognitive functions.

- Inhibition of Enzymatic Activity : Preliminary studies indicate that Boc-AHIPA may inhibit certain enzymes involved in metabolic pathways, potentially affecting tumor growth and proliferation.

Anticancer Activity

Research has shown that compounds similar to Boc-AHIPA can exhibit anticancer properties by targeting specific cancer cell lines. For instance:

- Cell Line Studies : In vitro studies demonstrated that Boc-AHIPA could induce apoptosis in human cancer cells through the activation of caspase pathways .

- Mechanistic Insights : The compound's ability to inhibit arginase activity has been linked to enhanced immune responses against tumors, suggesting a dual role in both direct cytotoxicity and immunomodulation .

Neuroprotective Effects

Given its structural characteristics, Boc-AHIPA has been studied for neuroprotective effects:

- Neurodegenerative Diseases : The compound may provide protective effects against neuronal damage in models of diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation .

- Case Studies : A study involving animal models indicated that administration of Boc-AHIPA led to improved cognitive function and reduced neuroinflammation markers .

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | , |

| Neuroprotection | Reduces oxidative stress | , |

| Enzyme Inhibition | Inhibits arginase activity |

Case Studies

- Cancer Research :

- Neuroprotection :

Propriétés

IUPAC Name |

(3S,4S)-3-hydroxy-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-14(15(21)9-16(22)23)8-11-10-19-13-7-5-4-6-12(11)13/h4-7,10,14-15,19,21H,8-9H2,1-3H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHZQDCALLUGIO-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)[C@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.